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Compound of Interest

Compound Name: Methyl 2-amino-5-methylbenzoate

Cat. No.: B016175

An In-depth Technical Guide to Methyl 2-amino-
5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-methylbenzoate (CAS No: 18595-16-9) is an aromatic amine and ester
compound that serves as a valuable building block in organic synthesis. Its bifunctional nature,
possessing both a nucleophilic amino group and an ester moiety, allows for a wide range of
chemical transformations. This makes it a versatile intermediate in the synthesis of more
complex molecules, including heterocyclic systems and potential pharmaceutical agents. This
guide provides a comprehensive overview of its chemical and physical properties, detailed
experimental protocols for its synthesis and characterization, and its role as a precursor in
synthetic applications.

Core Properties and Characteristics

The properties of Methyl 2-amino-5-methylbenzoate are summarized in the tables below,
providing a ready reference for laboratory use.

Table 1: Chemical and General Properties
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Property Value Reference

methyl 2-amino-5-
IUPAC Name [1]
methylbenzoate

Methyl 5-methylanthranilate,
Synonyms ) [2]
Methyl 6-amino-m-toluate

CAS Number 18595-16-9 [1]12113]
Molecular Formula CoH11NO:2 [3]
Molecular Weight 165.19 g/mol [3]
_ CC1=CC(=C(C=C1)N)C(=0)O
Canonical SMILES c [3]
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ble 2: Physical and ¢ | :

Property Value Reference
Appearance Yellow Solid [1]
Melting Point 55-57 °C [2]
XLogP3 2.1 [4]
Purity >95% [2]

Table 3: Spectroscopic Data
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Spectrum Type

Data Reference

1H NMR

(400 MHz, CDCI3) 8 (ppm):
7.65 (s, 1H), 7.25 (s, 1H), 7.10-
7.07 (q, 1H, J=8Hz), 6.58 (d,
1H), 3.86 (s, 3H), 2.22 (s, 3H)

IR (Infrared)

C=0 Stretch (Aromatic Ester):
1730-1715 cm~%; C-O Stretch:
1300-1000 cm~1 (two bands);

N-H Stretch (Primary Amine):

3200-3400 cm~1 (two medium
bands)

[5]16]

Mass Spec (MS)

Expected m/z for [M]*:

7
~165.08 7

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Methyl 2-amino-5-methylbenzoate

are provided below.

Protocol 1: Synthesis via Reduction of Methyl 5-methyl-

2-nitrobenzoate[1]

This protocol details the reduction of a nitro group to an amine to yield the target compound.

Materials:

Water (H20)

Methanol (MeOH)

Iron powder (Fe)

Ammonium chloride (NH4Cl)

Methyl 5-methyl-2-nitrobenzoate
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e Dichloromethane (DCM)

o Saturated sodium bicarbonate (NaHCOs) solution

e Anhydrous sodium sulfate (Na2S0a4)

» Round-bottom flask, condenser, magnetic stirrer, heating mantle
« Filtration apparatus (e.g., Buchner funnel)

e Rotary evaporator

Procedure:

o Combine Methyl 5-methyl-2-nitrobenzoate (e.g., 8 g, 41.0 mmol), iron powder, and
ammonium chloride in a solvent mixture of methanol (80 mL) and water (10 mL) in a round-
bottom flask.

o Heat the mixture to reflux and stir vigorously for 12 hours.

o Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 20%
ethyl acetate/hexane mixture.

o Upon completion, allow the reaction mixture to cool to room temperature and filter it to
remove the iron catalyst and other solids.

o Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude
product.

o Dissolve the crude product in dichloromethane (e.g., 50 mL) and wash with a saturated
NaHCOs solution (2 x 20 mL) to neutralize any remaining acid.

o Combine the organic layers and dry over anhydrous NazSOa.

« Filter the solution to remove the drying agent and evaporate the solvent to yield the target
compound, Methyl 2-amino-5-methylbenzoate.[1]
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Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis

This protocol provides a general method for acquiring *H and 3C NMR spectra.

Instrumentation & Materials:

NMR Spectrometer (e.g., 400 MHz or 500 MHz)

High-quality 5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCI3)

Internal standard (e.g., Tetramethylsilane, TMS)

Sample of Methyl 2-amino-5-methylbenzoate

Volumetric glassware and micropipettes

Procedure:

o Sample Preparation: Accurately weigh 5-10 mg of the sample for tH NMR (20-50 mg for 13C
NMR) and dissolve it in approximately 0.6-0.7 mL of CDCls containing 0.03% v/v TMS.[8]
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

o Transfer: Carefully transfer the solution into a clean NMR tube to the appropriate height.

e Spectrometer Setup: Insert the sample into the spectrometer.

e Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and
perform shimming (manual or automatic) to optimize the magnetic field homogeneity, which
maximizes spectral resolution.[8]

e 1H NMR Acquisition:

o Tune the probe for the *H nucleus.
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o Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-
2 seconds).

e 13C NMR Acquisition:
o Tune the probe for the 13C nucleus.
o Use a proton-decoupled pulse sequence.

o Acquire the spectrum using appropriate parameters (e.g., 1024 or more scans, relaxation
delay of 2-5 seconds) to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase and baseline correction, and referencing the chemical shifts to the
TMS internal standard (0.00 ppm).

Protocol 3: Fourier-Transform Infrared (FT-IR)
Spectroscopy Analysis

This protocol describes the use of FT-IR with an Attenuated Total Reflectance (ATR) accessory
for solid samples.

Instrumentation & Materials:

FT-IR Spectrometer with an ATR accessory

Sample of Methyl 2-amino-5-methylbenzoate

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes
Procedure:

e Background Spectrum: Ensure the ATR crystal is clean. Run a background spectrum to
capture the ambient atmosphere (H20, CO2), which will be automatically subtracted from the
sample spectrum.[9]
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o Sample Application: Place a small amount of the solid sample onto the ATR crystal surface,
ensuring complete coverage of the crystal.[9]

e Apply Pressure: Swing the pressure clamp into position and apply firm, consistent pressure
to ensure good contact between the sample and the crystal.

o Sample Scan: Acquire the sample spectrum. A typical scan range is 4000-600 cm~1, with a
resolution of 4 cm~* and an accumulation of 32-64 scans.[9]

o Data Analysis: Process the spectrum and identify the characteristic absorption bands for the
functional groups present (e.g., N-H, C=0, C-0).[5][6]

o Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR
crystal thoroughly with a solvent-moistened wipe.

Protocol 4: Mass Spectrometry (MS) Analysis

This protocol outlines a general procedure for obtaining a mass spectrum using Gas
Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El).

Instrumentation & Materials:

GC-MS system with an El source

Sample of Methyl 2-amino-5-methylbenzoate

Appropriate solvent (e.g., dichloromethane or ethyl acetate)

Autosampler vial with cap

Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile
solvent compatible with the GC system.

e GC Method: Set up the GC method. This includes selecting an appropriate column (e.g., a
nonpolar column like DB-5ms), setting the oven temperature program (e.g., start at 50°C,
ramp to 250°C), and defining the injector temperature and carrier gas (Helium) flow rate.
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e MS Method: Set the MS parameters. For El, the standard ionization energy is 70 eV. Define
the mass scan range (e.g., m/z 40-400) to ensure detection of the molecular ion and key
fragments.[10]

e Injection: Inject a small volume (e.g., 1 pL) of the prepared sample into the GC.

o Data Acquisition: The sample will be vaporized, separated by the GC column, and then
introduced into the mass spectrometer for ionization and analysis.

o Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum
corresponding to the analyte peak. Identify the molecular ion peak ([M]*) and analyze the
fragmentation pattern to confirm the structure.

Applications in Synthesis and Drug Discovery

Methyl 2-amino-5-methylbenzoate is primarily utilized as a versatile synthetic intermediate.[1]
The presence of both an aniline-type amino group and a methyl ester allows for orthogonal
chemical modifications. The amine can undergo reactions such as acylation, alkylation,
diazotization, and cyclization, while the ester is available for hydrolysis or amidation. This dual
functionality makes it a valuable precursor for creating libraries of complex molecules for
screening in drug discovery programs.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical role of Methyl 2-
amino-5-methylbenzoate as a chemical building block.

Synthesis of Methyl 2-amino-5-methylbenzoate

Liquid-Liquid Extraction
(DCM / ag. NaHCO3)

Puriied Product [ ey -

Click to download full resolution via product page

Caption: Synthesis workflow for Methyl 2-amino-5-methylbenzoate.
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Role as a Synthetic Building Block

Methyl 2-amino-5-methylbenzoate

Reactive Site

Amino Group (-NHz2) @roup (-COOCHS3)

Potential Reactions

Amidation

Acylation / Sulfonylation Heterocycle Formation

Library of Diverse
Derivative Compounds

Biological Screening
(Drug Discovery)

Click to download full resolution via product page
Caption: Logical role as a versatile building block in synthesis.

Safety and Handling

Methyl 2-amino-5-methylbenzoate is classified as an irritant. Users should adhere to
standard laboratory safety practices.

o Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and
may cause respiratory irritation (H335).[2]

e Precautionary Statements:

o Prevention: Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash
hands thoroughly after handling. Wear protective gloves, eye protection, and face
protection.
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o Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse
cautiously with water for several minutes. Remove contact lenses, if present and easy to
do. Continue rinsing. If irritation persists, get medical advice/attention.

o Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab
coat are required. Use a dust mask or work in a fume hood to avoid inhalation.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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